5-Bromo-4-o-tolylpyrimidine
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Overview
Description
5-Bromo-4-o-tolylpyrimidine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a bromine atom at the 5-position and a tolyl group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-o-tolylpyrimidine typically involves the bromination of 4-o-tolylpyrimidine. One common method includes the reaction of 4-o-tolylpyrimidine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-o-tolylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts such as palladium acetate or palladium on carbon are used, along with bases like potassium carbonate or sodium hydroxide. The reactions are often performed under an inert atmosphere of nitrogen or argon.
Major Products Formed
Substitution Reactions: The major products are derivatives of 4-o-tolylpyrimidine with different substituents replacing the bromine atom.
Coupling Reactions: The products are typically biaryl or diaryl compounds, depending on the nature of the coupling partner.
Scientific Research Applications
5-Bromo-4-o-tolylpyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-4-o-tolylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in anticancer research, the compound may inhibit the activity of certain kinases or other enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyrimidine: Similar in structure but with the bromine atom at a different position.
5-Bromo-2-methylpyrimidine: Similar in structure but with the methyl group at a different position.
4-Chloro-2-methylpyrimidine: Similar in structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-4-o-tolylpyrimidine is unique due to the specific positioning of the bromine and tolyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
5-bromo-4-(2-methylphenyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)11-10(12)6-13-7-14-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDXNYDQDDAKED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650026 |
Source
|
Record name | 5-Bromo-4-(2-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-34-4 |
Source
|
Record name | 5-Bromo-4-(2-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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